rP2X3 Antagonist Potency: A Cross-Class Comparison with Eliapixant and Filapixant
4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide demonstrates a measurable but lower antagonist potency at the rat P2X3 receptor (EC50 = 80 nM, Xenopus oocyte electrophysiology) [1] compared to the structurally related, clinically evaluated P2X3 antagonists eliapixant (hP2X3 IC50 = 8 nM, intracellular calcium assay) and filapixant (hP2X3 IC50 ≈ 7 nM, pIC50 8.15, intracellular calcium assay) [2]. This represents an approximately 10-fold lower potency relative to these advanced leads. However, this comparison is qualified by differences in receptor species (rat vs. human), assay format (electrophysiology vs. calcium flux), and reported endpoint (EC50 vs. IC50).
| Evidence Dimension | P2X3 receptor antagonist potency (affinity/activity) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3) |
| Comparator Or Baseline | Eliapixant: IC50 = 8 nM (human P2X3); Filapixant: IC50 ≈ 7 nM (human P2X3) |
| Quantified Difference | Target compound rP2X3 EC50 is 10–11.4-fold higher (less potent) than comparator hP2X3 IC50 values, noting species and assay differences. |
| Conditions | Target: recombinant rat P2X3 in Xenopus oocytes, tested at 10 µM. Comparators: intracellular calcium assay in cells expressing human P2X3. |
Why This Matters
This establishes the compound's baseline P2X3 antagonist activity and contextualizes its potency within the broader inhibitor landscape—critical for experimental design where moderate rather than ultrapotent blockade is desired, or for SAR studies requiring a weaker reference point.
- [1] BindingDB. Affinity data for BDBM50118219 at recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. EC50: 80 nM. ChEMBL_147403 (CHEMBL884064). View Source
- [2] Guide to Malaria Pharmacology (GtoPdb). Filapixant ligand activity chart: hP2X3 pIC50 8.15 (IC50 ~7 nM). Sourced from WO2016091776A1. View Source
